molecular formula C8H8Cl2O B075570 2,6-Dichloro-3,4-dimethylphenol CAS No. 1570-67-8

2,6-Dichloro-3,4-dimethylphenol

Cat. No.: B075570
CAS No.: 1570-67-8
M. Wt: 191.05 g/mol
InChI Key: JVCZMDITVDZGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-3,4-dimethylphenol is an organic compound with the molecular formula C8H8Cl2O. It is a chlorinated phenol derivative, characterized by the presence of two chlorine atoms and two methyl groups attached to a benzene ring. This compound is known for its antimicrobial properties and is used in various applications, including as a disinfectant and preservative.

Mechanism of Action

Biochemical Pathways

2,6-Dichloro-3,4-dimethylphenol may be involved in the phenol degradation pathway. A study on Pseudomonas sp. strain CF600 showed that it could efficiently degrade phenol, cresols, and 3,4-dimethylphenol via a plasmid-encoded multicomponent phenol hydroxylase and a subsequent meta-cleavage pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound These factors include temperature, pH, and the presence of other substances that can interact with the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3,4-dimethylphenol typically involves the chlorination of 3,4-dimethylphenol. The reaction is carried out using chlorine gas in the presence of a catalyst, such as ferric chloride, under controlled conditions to ensure selective chlorination at the 2 and 6 positions on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar chlorination process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3,4-dimethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6-Dichloro-3,4-dimethylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its antimicrobial properties and potential use in disinfectants and antiseptics.

    Medicine: Investigated for its potential therapeutic effects, particularly in treating infections caused by bacteria and fungi.

    Industry: Employed as a preservative in various products, including cosmetics and pharmaceuticals.

Comparison with Similar Compounds

  • 2,4-Dichloro-3,5-dimethylphenol
  • 4-Chloro-3,5-dimethylphenol
  • 2,6-Dichlorophenol

Comparison: 2,6-Dichloro-3,4-dimethylphenol is unique due to the specific positioning of its chlorine and methyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher antimicrobial activity and greater stability under various conditions .

Biological Activity

2,6-Dichloro-3,4-dimethylphenol (DCMDP) is an organic compound that has garnered attention for its biological activities, particularly in the fields of environmental science and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity assessments, and potential applications in bioremediation and synthesis.

This compound is a chlorinated phenolic compound with the molecular formula C₈H₈Cl₂O. Its structure features two chlorine atoms and two methyl groups attached to a phenolic ring, which contributes to its chemical reactivity and biological properties.

Biodegradation Pathways

Research indicates that DCMDP can be biodegraded by certain microbial strains. A study on Mycobacterium neoaurum B5-4 revealed that the compound undergoes initial catabolism through the action of specific enzymes like MpdAB, which are responsible for hydroxylating DCMDP as part of a larger degradation pathway. This process is crucial for the bioremediation of environments contaminated with chlorinated phenols .

Enzymatic Activity

The enzymatic activity associated with the degradation of DCMDP involves NADH-dependent monooxygenases. These enzymes catalyze reactions that convert DCMDP into less harmful metabolites, facilitating its breakdown in microbial systems. The apparent KmK_m values for MpdAB when acting on 2,6-DMP (a related compound) were found to be 0.12 mM, indicating a relatively high affinity for the substrate .

Aquatic Toxicity

The toxicity of DCMDP has been evaluated in various aquatic organisms. For instance, studies have shown that acute toxicity levels vary significantly among species. The 48-hour EC50 value for Daphnia magna was reported at 2,120 µg/L, while juvenile fathead minnows exhibited a 96-hour LC50 value of 16,750 µg/L . These values suggest that DCMDP poses a risk to aquatic life at relatively low concentrations.

Effects on Plant Life

Research has also highlighted the impact of DCMDP on plant organisms. Exposure to high concentrations resulted in complete destruction of chlorophyll in Chlorella pyrenoidosa, indicating severe phytotoxicity . Such findings underscore the potential environmental risks associated with the release of this compound into aquatic ecosystems.

Microbial Degradation Studies

A significant case study involved the characterization of Mycobacterium strains capable of degrading DCMDP. The study identified genetic markers associated with the degradation pathway and demonstrated that specific environmental conditions could enhance microbial activity against DCMDP .

Pharmacological Investigations

In pharmacological contexts, preliminary assessments indicate that related compounds exhibit oral bioavailability in rodent models, suggesting potential therapeutic applications . The pharmacokinetic properties observed may warrant further investigation into the medicinal uses of derivatives based on DCMDP.

Summary Table: Biological Activity Overview

Biological ActivityDescriptionReference
Biodegradation Efficiently degraded by Mycobacterium neoaurum via MpdAB enzymes
Aquatic Toxicity EC50 for Daphnia magna: 2,120 µg/L; LC50 for juvenile fathead minnow: 16,750 µg/L
Phytotoxicity Complete chlorophyll destruction in Chlorella pyrenoidosa at high concentrations
Pharmacokinetics Oral bioavailability observed in rodent studies

Properties

IUPAC Name

2,6-dichloro-3,4-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-4-3-6(9)8(11)7(10)5(4)2/h3,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCZMDITVDZGTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481349
Record name 2,6-Dichloro-3,4-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1570-67-8
Record name 2,6-Dichloro-3,4-dimethylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1570-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-3,4-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-3,4-dimethylphenol
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-3,4-dimethylphenol
Reactant of Route 3
2,6-Dichloro-3,4-dimethylphenol
Reactant of Route 4
2,6-Dichloro-3,4-dimethylphenol
Reactant of Route 5
Reactant of Route 5
2,6-Dichloro-3,4-dimethylphenol
Reactant of Route 6
Reactant of Route 6
2,6-Dichloro-3,4-dimethylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.